molecular formula C20H24N2S4 B15168322 [phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate CAS No. 877175-97-8

[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate

Cat. No.: B15168322
CAS No.: 877175-97-8
M. Wt: 420.7 g/mol
InChI Key: SWZMFXXMFKHKNL-UHFFFAOYSA-N
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Description

[Phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate is a complex organic compound with a unique structure that includes both phenyl and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate typically involves the reaction of phenyl isothiocyanate with N-phenyl-N-propan-2-ylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

[Phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions can vary widely, but may include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

[Phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, potentially through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

877175-97-8

Molecular Formula

C20H24N2S4

Molecular Weight

420.7 g/mol

IUPAC Name

[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate

InChI

InChI=1S/C20H24N2S4/c1-15(2)21(17-11-7-5-8-12-17)19(23)25-26-20(24)22(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

SWZMFXXMFKHKNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=S)SSC(=S)N(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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